DEXAMETHASONE SODIUM PHOSPHATE
Overview
Description
Beta-Methasone disodium phosphate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is the disodium salt of the phosphate ester of beta-Methasone. This compound is widely used for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Methasone disodium phosphate can be synthesized through the esterification of beta-Methasone with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction typically involves the use of solvents such as methanol or ethanol and requires controlled temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of DEXAMETHASONE SODIUM PHOSPHATE involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Methasone disodium phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, DEXAMETHASONE SODIUM PHOSPHATE can hydrolyze to release beta-Methasone and phosphoric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol derivative.
Major Products Formed: The major products formed from these reactions include beta-Methasone, phosphoric acid, and various oxidation or reduction derivatives .
Scientific Research Applications
Beta-Methasone disodium phosphate has a wide range of applications in scientific research:
Biology: It is employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Mechanism of Action
Beta-Methasone disodium phosphate acts by binding to glucocorticoid receptors, leading to the activation or repression of specific genes involved in inflammatory and immune responses. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of leukocytes to sites of inflammation. This results in reduced inflammation and immune response .
Comparison with Similar Compounds
- Dexamethasone disodium phosphate
- Prednisolone disodium phosphate
- Hydrocortisone disodium phosphate
Comparison: Beta-Methasone disodium phosphate is unique due to its higher potency and longer duration of action compared to other glucocorticoids. It provides greater anti-inflammatory activity with fewer side effects related to sodium and water retention .
Properties
IUPAC Name |
disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQGRYPOISRTQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNa2O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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